Compound Description: (E)-3-Methoxy-N′-(1-(pyridin-2-yl)ethylidene)benzohydrazide (C15H15N3O2) is an organic compound. Its crystal structure has been reported, determined at 100 K. []
Compound Description: This compound (C30H28N6O4Zn) is a zinc(II) complex containing two molecules of the ligand 3-methoxy-N-(1-(pyridin-2-yl)ethylidene)benzohydrazide. The crystal structure of this complex was determined at 296 K. []
Compound Description: This compound (C17H17NO4) is a heteroaryl chalcone derivative. Its crystal structure reveals a nearly planar structure, with a minimal dihedral angle between the pyridine and benzene rings. []
Compound Description: This compound (C17H17NO4), a condensation product of 2-acetylpyridine and 2,4,6-trimethoxybenzaldehyde, is another heteroaryl chalcone derivative. []
Compound Description: This compound (C17H17NO4) is a heteroaryl chalcone derivative. Its crystal structure shows a dihedral angle between the pyridine and benzene rings. []
Compound Description: This compound (L) is a Schiff base ligand utilized in the synthesis of two zinc(II) complexes: [ZnI2L] and [Zn(NCS)2L]. Both complexes were characterized using X-ray diffraction. []
Compound Description: This hydrazone compound (HL) was used to prepare a series of Co(III), Cu(II), Ni(II), and Zn(II) complexes in a study focusing on urease inhibitors. []
Compound Description: TL-77 is a (E)-styrylsulfonyl methylpyridine derivative investigated for its in vitro antitumor mechanism. This compound demonstrates improved oral bioavailability compared to the structurally related ON01910.Na. []
2',6'-Difluoro-6-[3-(pyridin-2-yloxy)phenyl]-2,3'-bipyridine and 2',6'-Dimethoxy-6-[3-(pyridin-2-yloxy)phenyl]-2,3'-bipyridine
Compound Description: These two bipyridine compounds are luminescent and have been structurally characterized by single-crystal X-ray diffraction. Their photophysical properties were investigated, revealing distinct emission profiles influenced by their substituents. []
Compound Description: These compounds were synthesized and studied for their conformational and tautomeric behavior using NMR spectroscopy and DFT calculations. They demonstrate an ability to participate in triple hydrogen bonding with specific partners. []
Compound Description: This compound exhibits strong insecticidal activity against Mythimna separate at a concentration of 1.000 g/L. Its crystal structure, determined using single-crystal X-ray diffraction, revealed a chiral crystal formed from an achiral molecule. []
Compound Description: This series of compounds was synthesized and tested for anti-platelet aggregation activities. Among these, compound 1a exhibited potent inhibition of adenosine diphosphate (ADP)-induced platelet aggregation. []
Compound Description: This compound is a dinuclear copper(II) complex where two copper ions are bridged by methoxy(pyridin-2-yl)methanolate ligands. Each copper ion has a square planar geometry with coordination from one chlorine atom, a bidentate ligand, and a bridging oxygen atom. []
Compound Description: This compound was synthesized in a five-step process using α-naphthol as the starting material. []
Compound Description: These compounds are pyridin-2(1H)-one derivatives synthesized from 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one. They were evaluated for their antioxidant and biological activities. []
Compound Description: This compound is a key intermediate in the synthesis of a potent dopamine D2 and D3, and serotonin-3 (5-HT3) receptors antagonist. []
2-Methoxy-pyridin-4-yl derivatives
Compound Description: This set of compounds, encompassing various derivatives of 2-methoxy-pyridin-4-yl, were studied for their potential as immunomodulating agents. [, ]
Compound Description: This compound was radiolabeled with carbon-11 ([11C]) and evaluated as a potential PET tracer for imaging sigma(1) receptors in the brain. []
Compound Description: This compound was synthesized as a potential dopamine D4 receptor antagonist. []
Pyridine-Borabenzene
Compound Description: This compound (8) was successfully synthesized and its aromatic character was confirmed through X-ray structure analysis and proton NMR signals. []
Compound Description: This compound was investigated as a potential PET radioligand for visualizing the δ-containing GABAA receptors in the brain. []
3-(6-Aryl-pyridin-2-yl)- and 8-(6-Aryl-pyridin-2-yl) Coumarins
Compound Description: These coumarin derivatives, containing a substituted pyridine ring at either the 3- or 8-position of the coumarin scaffold, were synthesized through a series of reactions. []
Compound Description: This series of compounds involves systematic substitutions of 2-pyridin-2-yl-1,10-phenanthrolines with manisyl (4-methoxy-2,6-dimethylphenyl) groups. This study revealed that these compounds exhibit a duality of emissive states depending on the manisyl regiochemistry and solvent polarity. []
Compound Description: This compound serves as an intermediate in the synthesis of a catechol-O-methyltransferase inhibitor. []
N-[Methoxy(4-nitrophenyl)methyl]pyridin-2-amine
Compound Description: The crystal structure of this compound reveals that the nitro group is twisted away from its attached benzene ring. []
Compound Description: This monocation platinum(II) complex interacts with DNA and displays moderate cytotoxicity. Its structure, determined by X-ray crystallography, reveals extensive hydrogen bonding. []
Compound Description: The crystal structure of this compound shows two methoxycarbonyl groups with specific inclinations relative to the central pyridine ring. []
Compound Description: This tetracobalt(II) cluster exhibits a defective dicubane topology and displays antiferromagnetic coupling. []
Compound Description: These two copper(II) complexes were synthesized using the Schiff base ligand HL (5-methoxy-2-[(pyridin-2-ylmethylimino)methyl]phenol). Their structures were characterized, with complex 1 containing both square planar and square pyramidal copper(II) centers, while complex 2 features a square planar geometry. []
Compound Description: AM103 is a potent and selective 5-lipoxygenase-activating protein inhibitor. Its development aimed to improve upon existing inhibitors by enhancing its in vitro and in vivo efficacy, pharmacokinetic properties, and safety profile. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.